Ethyl 2-(allylamino)nicotinate
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Overview
Description
Ethyl 2-(allylamino)nicotinate is an organic compound belonging to the class of nicotinic acid derivatives It features a nicotinate core structure with an ethyl ester and an allylamino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(allylamino)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the allylamino group. One common method includes the reaction of nicotinic acid with ethanol in the presence of an esterification catalyst to form ethyl nicotinate. This intermediate is then reacted with allylamine under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(allylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The allylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of various substituted nicotinates.
Scientific Research Applications
Ethyl 2-(allylamino)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 2-(allylamino)nicotinate involves its interaction with specific molecular targets. It is believed to modulate enzymatic activities and receptor functions, leading to its observed biological effects. The compound may interact with nicotinic acetylcholine receptors and other cellular pathways, influencing cellular signaling and metabolic processes .
Comparison with Similar Compounds
- Ethyl nicotinate
- Methyl nicotinate
- Ethyl 2-amino-nicotinate
Comparison: Ethyl 2-(allylamino)nicotinate is unique due to the presence of the allylamino group, which imparts distinct chemical and biological propertiesEthyl 2-amino-nicotinate, while similar in structure, lacks the allylamino group, resulting in different chemical behavior and biological activity .
Properties
IUPAC Name |
ethyl 2-(prop-2-enylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-7-12-10-9(6-5-8-13-10)11(14)15-4-2/h3,5-6,8H,1,4,7H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTHIHVEMAHKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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